3-ethyl-N-(1-methoxypropan-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-ethyl-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C12H19NO/c1-4-11-6-5-7-12(8-11)13-10(2)9-14-3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
LCOYTDAOAOAHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)COC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl N 1 Methoxypropan 2 Yl Aniline and Analogous Structures
Established Synthetic Routes to N-Substituted Anilines
The formation of the N-alkyl bond in aniline (B41778) derivatives can be achieved through several reliable and well-documented methods. The most prominent among these are reductive amination and nucleophilic substitution, which offer versatility and scalability.
Reductive Amination Protocols for N-Alkylation
Reductive amination is a highly efficient and widely used one-pot method for the synthesis of N-substituted anilines. This reaction involves the initial condensation of an aniline with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 3-ethyl-N-(1-methoxypropan-2-yl)aniline, this would involve the reaction of 3-ethylaniline (B1664132) with 1-methoxypropan-2-one (methoxyacetone).
The process is typically carried out in the presence of a reducing agent and often a catalyst. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel is also a prevalent green chemistry approach. wikipedia.orgrsc.org In an analogous industrial process for a related compound, a platinized carbon catalyst is used with hydrogen gas. researchgate.net
The reaction mechanism begins with the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of the ketone, forming a hemiaminal. This intermediate then dehydrates to form an imine (a Schiff base). The imine is subsequently reduced to the final secondary amine. The choice of reducing agent is critical; for instance, NaBH₃CN is effective because it selectively reduces the imine in the presence of the unreacted ketone. masterorganicchemistry.com
Table 1: Catalysts and Conditions for Reductive Amination
| Catalyst/Reducing Agent | Substrates | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Pt/C | 2-alkyl-6-methyl-aniline, Methoxyacetone (B41198) | Water (initially) | 20-80°C, 2-10 bar H₂ | High |
| Cu(OAc)₂ | Aromatic/aliphatic ketones, Anilines | Toluene | Molecular Hydrogen | High rsc.org |
| NaBH(OAc)₃ | Aldehydes/Ketones, Amines | 1,2-Dichloroethane (DCE) | Room Temperature | Good to Excellent organic-chemistry.org |
| Pd/C | Aldehydes/Ketones, Amines | Water (in nanomicelles) | Room Temperature | High |
Nucleophilic Substitution Reactions in Amine Formation
Nucleophilic substitution provides another direct route to N-alkylanilines. This method involves the reaction of an aniline, acting as a nucleophile, with an alkyl halide. vedantu.comucalgary.ca For the synthesis of this compound, this would theoretically involve reacting 3-ethylaniline with a suitable alkyl halide like 2-chloro-1-methoxypropane.
The reaction is a classic SN2 process where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca A significant challenge in this methodology is controlling the degree of alkylation. The primary product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. ucalgary.capsu.edu
To mitigate overalkylation, reaction conditions can be optimized by using a large excess of the aniline, controlling the temperature, or using specific solvent systems like ionic liquids, which have been shown to improve selectivity for mono-alkylation. psu.edu The presence of a base is also common to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Enantioselective Synthesis of Chiral Aniline Derivatives, including Stereoisomers of this compound
The N-(1-methoxypropan-2-yl) moiety in the target molecule contains a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The synthesis of single enantiomers is of paramount importance, particularly in the agrochemical and pharmaceutical industries, as different stereoisomers can have vastly different biological activities. For instance, the herbicidal activity of S-metolachlor, a chloroacetanilide herbicide, is primarily due to the (S)-enantiomer of its aniline precursor. vedantu.comnih.gov
Asymmetric Catalytic Hydrogenation of Imines Precursors
Asymmetric catalytic hydrogenation of prochiral imines is one of the most direct and efficient methods for producing chiral amines. nih.gov This strategy involves the hydrogenation of the C=N double bond of an imine using a chiral transition metal catalyst. The catalyst, typically based on iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands, creates a chiral environment that directs the hydrogen addition to one face of the imine, leading to a preponderance of one enantiomer. researchgate.netnih.govscispace.com
The synthesis of (S)-metolachlor often utilizes this approach, where the imine formed from 2-ethyl-6-methylaniline (B166961) and methoxyacetone is hydrogenated. nih.gov While highly effective, this method can be sensitive to substrate purity and reaction conditions. The development of robust catalysts with high turnover numbers and excellent enantioselectivity remains an active area of research. Additives, such as acids, can also dramatically improve the asymmetric induction of the catalyst system. nih.gov
Table 2: Examples of Catalysts for Asymmetric Imine Hydrogenation
| Metal | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium | Ferrocenyl-diphosphine | N-Aryl Imines | up to 80% researchgate.net |
| Iridium | (S,S)-f-Binaphane derivative | N-Alkyl α-aryl furan-imines | up to 90% nih.gov |
| Rhodium | N-sulfonylated diamine | N-Sulfonyl imines | Excellent scispace.com |
Chiral Auxiliary and Ligand-Controlled Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed. In the context of synthesizing chiral aniline derivatives, a chiral auxiliary could be incorporated into either the aniline or the alkylating agent.
Utilization of Enantiopure Building Blocks (e.g., Epoxides)
A powerful and convergent strategy for enantioselective synthesis is the use of readily available enantiopure starting materials, often referred to as the "chiral pool." For the synthesis of chiral N-(1-methoxypropan-2-yl)aniline derivatives, enantiopure epoxides are excellent building blocks. mdpi.comresearchgate.net
A patented process for an analogous compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, starts from commercially available and enantiopure (R)-epichlorohydrin. researchgate.net The synthesis proceeds through a multi-step sequence:
Reaction of (R)-epichlorohydrin with sodium methoxide (B1231860) to form (R)-1-chloro-2-methoxypropane.
Nucleophilic substitution with the aniline (e.g., 2-ethyl-6-methylaniline) to form a chiral aziridine (B145994) intermediate. This step involves an intramolecular cyclization.
This method is highly selective and leverages the well-defined stereochemistry of the starting epoxide to control the stereochemistry of the final product. The ring-opening of epoxides with anilines is a well-established reaction that can be catalyzed under various conditions to produce β-amino alcohols, which are closely related intermediates. mdpi.comresearchgate.net
Advanced Catalysis in Aniline Derivatization
Modern synthetic strategies for N-alkylation of anilines heavily rely on catalytic processes that offer high efficiency, selectivity, and sustainability. These methods have largely superseded traditional alkylation techniques, which often require harsh conditions and suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products along with quaternary ammonium salts. psu.edu
Transition metal catalysis is a powerful tool for constructing carbon-nitrogen bonds. rsc.orgnih.gov Catalysts based on palladium, nickel, copper, and other metals are widely employed to facilitate the coupling of anilines with various alkylating agents. numberanalytics.com
One of the most prominent strategies is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This atom-economical process involves the use of an alcohol as the alkylating agent, with water as the only byproduct. rsc.org The mechanism typically involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, followed by condensation with the aniline to form an imine. The imine is then reduced by the metal hydride species that was formed during the initial oxidation step. Catalysts for this transformation are often based on ruthenium, iridium, manganese, and cobalt. researchgate.netrsc.orgacs.org For instance, manganese pincer complexes have been shown to be effective for the N-alkylation of various anilines with alcohols under relatively mild conditions. nih.gov
Another key approach involves cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically couples an aryl halide or triflate with an amine. While this is more commonly used for N-arylation, variations of this methodology and other cross-coupling reactions using nickel or palladium catalysts can be adapted for N-alkylation. mit.edu For example, a process for synthesizing N-ethyl-2,6-diethyl aniline utilizes a Pd/C catalyst with ammonium formate (B1220265) as an in situ hydrogen donor, reacting 2,6-diethyl aniline with acetaldehyde. jocpr.com
A patent for the synthesis of the closely related (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, a precursor to the herbicide S-metolachlor, highlights a pathway involving the catalytic hydrogenation of an aziridine intermediate. google.comgoogle.com This underscores the utility of catalytic reduction in the final stages of forming such N-alkylated structures.
| Catalyst System | Alkylating Agent | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Manganese Pincer Complexes | Alcohols | Borrowing Hydrogen | Efficient, chemoselective for mono-alkylation. | nih.gov |
| Ruthenium/Iridium NHC Complexes | Alcohols (e.g., Methanol) | Borrowing Hydrogen | High activity, often solvent-free conditions. | acs.org |
| Palladium on Carbon (Pd/C) | Aldehydes/Ketones | Reductive Amination | Uses in situ hydrogen source (e.g., HCOOH, NH₄HCO₂). | jocpr.com |
| Nickel(II) Salts | Aryl Halides | Cross-Coupling | Often used in conjunction with photoredox catalysis. | nih.govmit.edu |
| Cobalt-MOF (UiO-67) | Alcohols | Borrowing Hydrogen | Heterogeneous, recyclable catalyst with high selectivity. | rsc.org |
Visible-light photoredox catalysis has emerged as a powerful and sustainable platform for forging C-N bonds under mild conditions. nih.gov This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from otherwise stable precursors. beilstein-journals.orgacs.org
In the context of aniline derivatization, photoredox catalysis can be merged with transition metal catalysis to enable challenging transformations. For example, a dual catalytic system combining a photoredox catalyst (like an iridium complex) with a nickel catalyst has been developed for aryl amination. nih.govmit.edu In this system, the photocatalyst facilitates the generation of the active Ni(0) species and enables reductive elimination from a Ni(III) intermediate, a step that is often a bottleneck in traditional cross-coupling cycles. nih.gov This strategy provides a distinct mechanistic pathway that complements established palladium-catalyzed methods. nih.govmit.edu
Direct reductive amination of aldehydes can also be achieved using photoredox catalysis without an external hydride source. nih.gov The process involves the in situ formation of an aminal from the aldehyde and a secondary amine, which is then oxidized via SET by the excited photocatalyst. The resulting α-amino radical ultimately leads to the desired tertiary amine product. nih.gov Furthermore, visible-light-induced N-alkylation of anilines with alcohols has been demonstrated without the need for metals, bases, or ligands, using additives like NH₄Br under LED irradiation. nih.gov These methods offer high functional group tolerance and operational simplicity, making them attractive for complex molecule synthesis. nih.govnih.gov
Optimization of Reaction Conditions and Process Development for Aniline Syntheses
The successful synthesis of N-alkylated anilines depends not only on the choice of catalyst but also on the careful optimization of reaction parameters. Variables such as solvent, temperature, catalyst loading, and reagent stoichiometry play a critical role in maximizing yield and selectivity.
The choice of solvent can profoundly impact the outcome of N-alkylation reactions. Solvent polarity, coordinating ability, and hydrogen-bond donating or accepting properties can influence catalyst stability, substrate solubility, and the rates of competing reaction pathways. For instance, in the alkylation of aniline, polar aprotic solvents like DMSO have been observed to favor dialkylation, whereas dichloromethane (B109758) showed high selectivity for mono-alkylation but with very low conversion. psu.edu Ionic liquids have been explored as "green" alternatives to volatile organic solvents, in some cases offering improved conversion, selectivity, and easier product recovery. psu.edu The selectivity in ionic liquids can be correlated with the hydrogen-bond accepting ability of the anion. psu.edu
Temperature is another critical parameter. N-alkylation reactions are often performed at elevated temperatures to overcome activation barriers, particularly in borrowing hydrogen cycles which involve multiple steps. nih.govresearchgate.net However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. For gas-phase alkylation of aniline with alcohols over zeolite catalysts, temperature control is key to favoring N-alkylation over C-alkylation of the aromatic ring. google.com Precise temperature management is therefore essential for achieving optimal results.
| Solvent | Conversion | Selectivity (Mono- vs. Di-alkylation) | Reference |
|---|---|---|---|
| Dichloromethane | ~10% | High for mono-alkylation | psu.edu |
| Acetonitrile (B52724) | Moderate | Mixture of mono- and di-alkylation (2:1) | psu.edu |
| DMSO | High | Favors di-alkylation | psu.edu |
| Ionic Liquids (e.g., [bmim][BF₄]) | High | Good selectivity for mono-alkylation | psu.edu |
Optimizing catalyst loading is a crucial aspect of process development, balancing reaction efficiency with economic and environmental costs. While higher catalyst loading can increase reaction rates, the goal is to use the minimum amount necessary to achieve a desirable conversion in a reasonable timeframe. Studies on N-alkylation often report catalyst loadings in the range of 0.1 to 5 mol%. researchgate.net For industrial applications, minimizing the use of expensive noble metal catalysts is a primary concern.
The molar ratio of the aniline to the alkylating agent is a key determinant of selectivity between mono- and di-alkylation. Using an excess of the aniline substrate generally favors the formation of the mono-alkylated product by increasing the statistical probability of the alkylating agent reacting with the primary aniline rather than the secondary amine product. nih.gov Conversely, an excess of the alkylating agent can drive the reaction towards the di-alkylated product. nih.gov For example, in the reductive alkylation of aniline with acetone (B3395972), a 1:3 molar ratio of aniline to acetone was found to be optimal for maximizing the yield of N-isopropylaniline. niscpr.res.in
Purification and Isolation Techniques for N-Alkylated Anilines
Following the chemical transformation, the desired N-alkylated aniline must be isolated from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts. A typical workup procedure begins with quenching the reaction and separating the catalyst, especially if a heterogeneous catalyst like Pd/C is used, which can be removed by filtration. jocpr.com
The crude product is often subjected to an extraction process. This usually involves dissolving the mixture in an organic solvent and washing with aqueous solutions to remove water-soluble impurities. For basic compounds like anilines, washing with a mild acidic solution followed by neutralization and re-extraction can be an effective purification step. psu.edu
For volatile N-alkylated anilines, distillation, often under reduced pressure to prevent thermal decomposition, is a common and effective method for purification. lookchem.comreddit.com This technique separates compounds based on differences in their boiling points.
If distillation is not suitable, or for further purification, column chromatography is widely employed. jocpr.com This technique separates components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are carried through by a mobile phase (the eluent).
Crystallization is another powerful purification technique, particularly if the product is a solid at room temperature or forms stable, crystalline salts. Anilines can be converted to their hydrochloride or oxalate (B1200264) salts, which are often crystalline and can be purified by recrystallization. The free aniline base is then regenerated by treatment with a base. lookchem.comreddit.com
Advanced Spectroscopic and Chromatographic Characterization of 3 Ethyl N 1 Methoxypropan 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
The ¹H NMR spectrum of 3-ethyl-N-(1-methoxypropan-2-yl)aniline is expected to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).
The aromatic protons on the substituted benzene (B151609) ring are predicted to appear in the range of δ 6.5-7.2 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The proton on C2 (ortho to the ethyl group and para to the amino group) and the proton on C6 (ortho to the amino group) would likely be the most deshielded.
The protons of the ethyl group attached to the aromatic ring would present as a quartet for the methylene (B1212753) group (-CH₂-) around δ 2.6 ppm, coupled to the three protons of the methyl group (-CH₃), which would appear as a triplet around δ 1.2 ppm.
The N-alkyl side chain protons would also give characteristic signals. The methine proton (-CH-) adjacent to the nitrogen is expected to be a multiplet around δ 3.8-4.0 ppm. The methylene protons of the methoxy (B1213986) group (-OCH₂-) would likely appear as a doublet of doublets or a multiplet around δ 3.4-3.6 ppm, and the methyl protons of the methoxy group (-OCH₃) would be a singlet around δ 3.3 ppm. The terminal methyl group on the propyl chain is expected to be a doublet around δ 1.1 ppm. The N-H proton signal is anticipated to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 6.5 - 7.2 | m | - |
| N-H | Variable | br s | - |
| N-CH | 3.8 - 4.0 | m | - |
| O-CH₂ | 3.4 - 3.6 | m | - |
| O-CH₃ | 3.3 | s | - |
| Ar-CH₂ | 2.6 | q | 7.6 |
| Ar-CH₂-CH₃ | 1.2 | t | 7.6 |
| N-CH-CH₃ | 1.1 | d | 6.8 |
Note: Predicted values are based on analogous compounds and may vary from experimental data. 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet, 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the atoms they are bonded to.
The aromatic carbons of this compound are expected to resonate in the region of δ 110-150 ppm. The carbon atom attached to the nitrogen (C1) would be the most deshielded in the aromatic region, appearing around δ 148 ppm. The carbon bearing the ethyl group (C3) is predicted to be around δ 140 ppm.
The aliphatic carbons of the ethyl group are expected at approximately δ 29 ppm for the methylene carbon and δ 15 ppm for the methyl carbon. For the N-alkyl side chain, the methine carbon attached to the nitrogen is predicted to be around δ 50-55 ppm. The methylene carbon adjacent to the oxygen would likely appear around δ 75-80 ppm, and the methoxy carbon at approximately δ 59 ppm. The terminal methyl carbon of the propyl group is expected around δ 18-22 ppm.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 148 |
| Aromatic C-C₂H₅ | 140 |
| Aromatic C (other) | 110 - 130 |
| O-CH₂ | 75 - 80 |
| O-CH₃ | 59 |
| N-CH | 50 - 55 |
| Ar-CH₂ | 29 |
| N-CH-CH₃ | 18 - 22 |
| Ar-CH₂-CH₃ | 15 |
Note: Predicted values are based on analogous compounds and may vary from experimental data.
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the aromatic protons, between the methylene and methyl protons of the ethyl group, and among the protons of the N-alkyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the N-alkyl side chain.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine should appear in the 1250-1360 cm⁻¹ range. The C-O stretching of the ether linkage in the side chain is predicted to give a strong absorption band in the 1000-1150 cm⁻¹ region.
Predicted FT-IR Data for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak-Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1360 | Medium |
| C-O Stretch (Ether) | 1000 - 1150 | Strong |
Note: Predicted values are based on analogous compounds and may vary from experimental data.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are expected to give a strong signal in the Raman spectrum. The C-H stretching vibrations, both aromatic and aliphatic, will also be visible. The symmetric stretching of the C-C bonds in the ethyl and propyl groups would also be Raman active. The N-H wagging mode could also be observed, and its frequency would be sensitive to the molecular environment. rsc.orgrsc.orgfao.org
Predicted Key Raman Shifts for this compound:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-C Stretch (Ethyl) | 800 - 900 | Medium |
Note: Predicted values are based on analogous compounds and may vary from experimental data.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of ions, it provides precise molecular mass information and valuable structural insights through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound, with a molecular formula of C₁₂H₁₉NO, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally measured mass to confirm the elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used for such determinations. The high mass accuracy, typically in the low parts-per-million (ppm) range, provides a high degree of confidence in the compound's identity.
Table 1: Theoretical HRMS Data for this compound (C₁₂H₁₉NO)
| Ion Species | Theoretical m/z |
|---|---|
| [M+H]⁺ | 194.15394 |
| [M+Na]⁺ | 216.13588 |
| [M+K]⁺ | 232.0982 |
Note: These values are calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Upon ionization, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways. A primary fragmentation would be the cleavage of the C-N bond between the aniline (B41778) nitrogen and the propan-2-yl group. Another significant fragmentation pathway would involve the ether linkage. The benzylic position (the ethyl group on the aniline ring) can also influence fragmentation.
Predicted Key Fragmentation Pathways:
Cleavage of the N-alkyl bond: Loss of the methoxypropyl group.
Cleavage of the ether bond: Fragmentation within the methoxypropyl side chain.
Fragmentation of the aniline ring: Characteristic losses associated with the substituted aromatic ring.
Table 2: Predicted MS/MS Fragmentation of [C₁₂H₁₉NO+H]⁺
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 194.15 | 120.08 | C₄H₁₀O | Ethyl-anilinium ion |
| 194.15 | 162.13 | CH₄O | Ion from loss of methanol (B129727) |
| 194.15 | 74.06 | C₈H₉N | Methoxypropyl fragment ion |
Note: These are predicted fragmentation patterns based on chemical principles.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for separating the components of a mixture, allowing for the assessment of purity and the determination of the relative amounts of enantiomers in a chiral compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of organic compounds like this compound.
Gas Chromatography (GC): Due to its volatility, this aniline derivative is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. A typical method would involve a non-polar or medium-polarity capillary column. The oven temperature would be programmed to ramp up to ensure good separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for purity assessment. A reversed-phase method using a C18 or C8 column would be appropriate. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol and water, possibly with a buffer to control the pH and ensure good peak shape. Detection is typically performed using a UV detector, as the aniline ring is a strong chromophore.
Table 3: Representative Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | 5% Phenyl Polysiloxane (30 m x 0.25 mm) | Helium | FID or MS |
| HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) |
Note: These are typical starting conditions and would require optimization for this specific analyte.
Chiral Chromatography for Enantiomeric Purity Analysis
Since this compound possesses a chiral center at the 2-position of the methoxypropyl group, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). This is most commonly achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral amines. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving separation.
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
Note: The specific column and mobile phase composition would need to be screened and optimized to achieve baseline separation of the enantiomers of this compound.
Absence of Specific Computational and Theoretical Studies on this compound
A comprehensive search of publicly available scientific literature and databases has revealed a lack of specific computational and theoretical chemistry studies focused solely on the compound this compound. Consequently, it is not possible to provide a detailed article with research findings, data tables, and mechanistic investigations that strictly adheres to the requested outline for this particular molecule.
The scientific community has conducted extensive computational research on various other aniline derivatives, employing the very methodologies requested, such as Density Functional Theory (DFT), ab initio methods, and Frontier Molecular Orbital (FMO) theory. These studies provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the broader class of aniline compounds.
While the principles and techniques outlined in the user's request are standard and powerful tools in computational chemistry, their specific application to this compound has not been documented in the accessible literature. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.
Should you be interested in a more general overview of how these computational methods are applied to aniline derivatives, illustrated with examples from existing research on related molecules, such an article could be prepared. This would provide a foundational understanding of the theoretical approaches used to study this class of compounds.
Computational and Theoretical Chemistry Studies on 3 Ethyl N 1 Methoxypropan 2 Yl Aniline
Mechanistic Investigations of Reactions Involving 3-ethyl-N-(1-methoxypropan-2-yl)aniline
Transition State Locating and Reaction Pathway Elucidation
The study of chemical reactions at a molecular level often involves identifying the transition state, which is the highest energy point along the reaction coordinate. Locating this state is crucial for understanding the mechanism of a reaction. For a compound like this compound, this could involve reactions such as N-dealkylation, aromatic hydroxylation, or other metabolic transformations.
Theoretical chemists employ various computational methods to locate transition states. These methods typically involve geometry optimization techniques that search for a saddle point on the potential energy surface. Common algorithms include the synchronous transit-guided quasi-Newton (STQN) method or dimer methods. Once a transition state is located, its structure provides insights into the bond-breaking and bond-forming processes of the reaction.
Following the identification of the transition state, the entire reaction pathway can be elucidated using Intrinsic Reaction Coordinate (IRC) calculations. These calculations map the path from the reactants, through the transition state, to the products, providing a detailed picture of the molecular rearrangements that occur during the reaction.
Energy Barrier Calculations and Kinetic Modeling
The energy barrier, or activation energy, is a critical parameter that determines the rate of a chemical reaction. It is calculated as the difference in energy between the reactants and the transition state. Quantum mechanical methods, such as Density Functional Theory (DFT) or more sophisticated ab initio methods, are used to compute these energies with a high degree of accuracy.
For this compound, calculating the energy barriers for various potential transformation pathways would allow researchers to predict which reactions are most likely to occur under specific conditions.
Table 1: Hypothetical Energy Barrier Calculations
| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| N-dealkylation | DFT (B3LYP/6-31G*) | Data not available |
| Aromatic Hydroxylation | MP2/cc-pVTZ | Data not available |
Kinetic modeling uses these calculated energy barriers to predict reaction rates. Transition State Theory (TST) is a common framework for this, relating the rate constant to the Gibbs free energy of activation. By modeling the kinetics, scientists can simulate the behavior of the compound over time in a given chemical or biological system.
In Silico Prediction of Chemical Transformation Pathways and Environmental Fate Mechanisms
In silico, or computational, methods are invaluable for predicting how a chemical might be transformed in the environment and what its ultimate fate will be. These predictions are crucial for environmental risk assessment. For this compound, this would involve predicting its susceptibility to various degradation processes.
Commonly used in silico tools include quantitative structure-activity relationship (QSAR) models and expert systems that can predict pathways for biodegradation, hydrolysis, and atmospheric oxidation. These models are built on databases of known reactions for similar chemical structures.
For example, models could predict the likelihood of microbial degradation by identifying functional groups that are susceptible to enzymatic attack. Similarly, the potential for atmospheric degradation via reaction with hydroxyl radicals can be estimated based on calculated reaction rate constants.
Table 2: Predicted Environmental Fate Parameters (Hypothetical)
| Parameter | Prediction Model | Predicted Value |
|---|---|---|
| Biodegradation Half-life | BIOWIN | Data not available |
| Atmospheric Oxidation Half-life | AOPWIN | Data not available |
These in silico predictions provide a cost-effective and time-efficient way to screen chemicals for potential environmental persistence and to prioritize them for further experimental testing.
Structure Reactivity and Structure Property Relationships of 3 Ethyl N 1 Methoxypropan 2 Yl Aniline Derivatives
Impact of Substituent Effects on the Chemical Reactivity of the Aniline (B41778) Core
The chemical reactivity of the aniline core in 3-ethyl-N-(1-methoxypropan-2-yl)aniline is significantly influenced by the electronic and steric nature of its substituents: the 3-ethyl group and the N-(1-methoxypropan-2-yl) group. These groups modulate the electron density of the aromatic ring and the availability of the nitrogen lone pair, thereby affecting the molecule's nucleophilicity, basicity, and susceptibility to electrophilic aromatic substitution.
The ethyl group at the meta-position is a weak electron-donating group through an inductive effect (+I). chemistrysteps.comlibretexts.org This effect slightly increases the electron density on the benzene (B151609) ring, which in turn enhances the basicity of the amino group compared to unsubstituted aniline. chemistrysteps.com However, being in the meta position, its activating effect on electrophilic aromatic substitution is less pronounced compared to ortho and para positions. chemistrysteps.com
The N-(1-methoxypropan-2-yl) group has a more complex influence. The alkyl chain is electron-donating, which increases the electron density on the nitrogen atom and, consequently, its basicity and nucleophilicity. libretexts.org This increased electron density on the nitrogen also enhances the reactivity of the aromatic ring towards electrophilic substitution, as the nitrogen lone pair can be delocalized into the ring through resonance. libretexts.org This makes the amino group a strong activating group and an ortho, para-director. chemistrysteps.comlibretexts.org
Table 1: Predicted Substituent Effects on the Reactivity of the Aniline Core
| Substituent | Position | Electronic Effect | Impact on Basicity | Impact on Nucleophilicity | Directing Effect in EAS |
| 3-ethyl | meta | +I (weakly activating) | Increase | Increase | Ortho, Para to itself |
| N-(1-methoxypropan-2-yl) | N/A | +I (activating) | Significant Increase | Significant Increase | Ortho, Para to the amino group |
Stereochemical Influence on Molecular Recognition and Chiral Discrimination Phenomena
The presence of a chiral center in the N-(1-methoxypropan-2-yl) substituent introduces stereochemical complexity to this compound, enabling it to participate in chiral discrimination and molecular recognition events. nih.gov Chiral recognition is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound.
This discrimination arises from the formation of transient diastereomeric complexes between the enantiomers of this compound and other chiral molecules. These diastereomeric complexes have different energies and geometries, leading to differences in their stability and reactivity. For instance, in a reaction with a chiral reagent, one enantiomer of this compound may react faster than the other, leading to kinetic resolution.
The stereochemical information embedded in the chiral N-substituent can be transmitted to the aniline core, potentially influencing the regioselectivity of reactions on the aromatic ring. The specific conformation of the N-(1-methoxypropan-2-yl) group can sterically hinder certain reaction pathways, favoring others. This can be particularly important in processes such as asymmetric catalysis, where the aniline derivative might act as a chiral ligand.
Table 2: Principles of Stereochemical Influence
| Phenomenon | Description | Underlying Principle | Potential Application |
| Chiral Recognition | Differential interaction with other chiral molecules. nih.gov | Formation of diastereomeric complexes with different energies. | Enantioselective analysis and separation. |
| Chiral Discrimination | Differentiating between enantiomers, leading to observable differences in properties or reactivity. | Different steric and electronic interactions in the diastereomeric transition states. | Asymmetric synthesis and catalysis. |
| Kinetic Resolution | The differential rate of reaction of enantiomers with a chiral agent. | Differences in the activation energies for the formation of diastereomeric transition states. | Separation of racemic mixtures. |
Rational Design Principles for Modulating Reactivity and Selectivity in Aniline Chemistry
The principles of rational design can be applied to modify the structure of this compound to fine-tune its reactivity and selectivity for specific applications. nih.govrsc.org This involves making strategic structural modifications to alter the electronic and steric properties of the molecule.
To enhance the nucleophilicity of the aniline nitrogen, one could introduce stronger electron-donating groups on the aromatic ring at the ortho or para positions. Conversely, to decrease its reactivity, electron-withdrawing groups could be installed. The position of these substituents is crucial; for example, an electron-withdrawing group at the para position would significantly decrease basicity due to resonance effects. chemistrysteps.com
The steric environment around the nitrogen atom and the aromatic ring can also be modified. Altering the size of the N-alkyl substituent can influence the accessibility of the nitrogen lone pair and the regioselectivity of electrophilic aromatic substitution. For instance, bulkier N-substituents could favor substitution at the less sterically hindered para position.
Table 3: Rational Design Strategies
| Goal | Design Principle | Example Modification | Expected Outcome |
| Increase Reactivity | Introduce electron-donating groups. | Add a methoxy (B1213986) group at the 4-position. | Increased nucleophilicity and faster reaction rates. |
| Decrease Reactivity | Introduce electron-withdrawing groups. | Add a nitro group at the 4-position. | Decreased basicity and slower reaction rates. |
| Enhance Steric Hindrance | Increase the size of substituents. | Replace the N-(1-methoxypropan-2-yl) with a bulkier group. | Increased regioselectivity in aromatic substitution. |
| Improve Chiral Induction | Introduce additional chiral centers. | Modify the N-alkyl group to include more stereocenters. | Enhanced enantioselectivity in asymmetric reactions. |
Kinetic and Thermodynamic Aspects of Reactions Involving Substituted Anilines
The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic parameters. These parameters are, in turn, influenced by the substituents on the aniline core.
Kinetics: The rate of a reaction is determined by the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡). For electrophilic aromatic substitution on the aniline ring, the electron-donating ethyl and N-alkyl groups lower the activation energy by stabilizing the positively charged intermediate (arenium ion), thus increasing the reaction rate. libretexts.org The study of reaction rates under different conditions can provide insights into the reaction mechanism. For instance, Hammett plots, which correlate reaction rates with substituent constants, can reveal the extent of charge development in the transition state. researchgate.netwikipedia.org
Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes. In acid-base reactions, the electron-donating groups on this compound increase its basicity, meaning the equilibrium for its protonation will be more favorable compared to unsubstituted aniline. Thermodynamic studies can help predict the position of equilibrium and the product distribution at the end of a reaction. researchgate.netkau.edu.sa
Table 4: Kinetic and Thermodynamic Parameters in Aniline Reactions
| Parameter | Symbol | Significance | Influence of Substituents on this compound |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. | Lowered by electron-donating groups, leading to faster reactions. |
| Enthalpy of Activation | ΔH‡ | The heat absorbed or released in forming the transition state. | Generally lower for reactions of activated anilines. |
| Entropy of Activation | ΔS‡ | The change in disorder in forming the transition state. | Can be influenced by steric effects of the substituents. |
| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier to a reaction. | Lowered by activating groups. |
| Enthalpy of Reaction | ΔH | The overall heat change of a reaction. | Influenced by the stability of reactants and products. |
| Entropy of Reaction | ΔS | The overall change in disorder of a reaction. | Affected by changes in molecularity and freedom of motion. |
| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity and position of equilibrium. | More negative for favorable reactions. |
Derivatization Strategies for Exploration of Chemical Space around the this compound Scaffold
To explore the chemical space around the this compound scaffold, various derivatization strategies can be employed. chemrxiv.org These strategies involve chemical modifications at different positions of the molecule to generate a library of analogues with diverse properties.
N-Alkylation and N-Acylation: The secondary amine functionality can be further alkylated or acylated to introduce a variety of substituents on the nitrogen atom. wikipedia.org This can be used to modulate the steric and electronic properties of the amino group.
Electrophilic Aromatic Substitution: The activated aromatic ring is susceptible to a range of electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. chemistrysteps.comlibretexts.org The positions of substitution will be directed by the activating amino group and the meta-ethyl group, primarily to the ortho and para positions relative to the amino group.
Modification of the N-Alkyl Chain: The methoxy group on the N-(1-methoxypropan-2-yl) substituent can be a site for further chemical transformations. For example, cleavage of the ether could yield a hydroxyl group, which can then be further functionalized.
These derivatization strategies allow for the systematic exploration of structure-activity relationships, which is crucial in fields such as drug discovery and materials science. researchgate.net
Table 5: Derivatization Strategies
| Reaction Type | Reagents | Position of Modification | Purpose |
| N-Alkylation | Alkyl halides, base | Nitrogen | Introduce new alkyl groups to modify steric and electronic properties. |
| N-Acylation | Acyl chlorides, anhydrides | Nitrogen | Introduce acyl groups to reduce the activating effect of the amino group. |
| Halogenation | Br₂, Cl₂, I₂ | Aromatic Ring (ortho, para to -NHR) | Introduce halogens for further functionalization (e.g., cross-coupling). |
| Nitration | HNO₃, H₂SO₄ | Aromatic Ring (ortho, para to -NHR) | Introduce a nitro group, which can be reduced to an amino group. |
| Sulfonation | H₂SO₄ | Aromatic Ring (para to -NHR) | Introduce a sulfonic acid group to increase water solubility. |
| Ether Cleavage | HBr, BBr₃ | N-alkyl chain | Expose a hydroxyl group for further derivatization. |
Applications of 3 Ethyl N 1 Methoxypropan 2 Yl Aniline in Chemical Synthesis and Environmental Science Research
Role as an Intermediate or Precursor in the Synthesis of Complex Organic Molecules
While specific, publicly available research on the direct use of 3-ethyl-N-(1-methoxypropan-2-yl)aniline in the synthesis of complex organic molecules is limited, the broader class of N-alkylanilines serves as a crucial intermediate in the production of various high-value chemicals. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes.
A notable analogue, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778), is a key precursor in the manufacture of the widely used herbicide S-Metolachlor. The synthesis of this precursor often involves sophisticated catalytic processes, such as asymmetric hydrogenation of imines, to achieve the desired stereochemistry, which is critical for its biological activity. This highlights the importance of the N-(1-methoxypropan-2-yl)aniline substructure in creating stereospecific molecules with significant commercial and industrial applications.
The synthesis of N-benzylanilines, another class of related compounds, has been shown to yield molecules with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings underscore the potential of N-substituted anilines, including this compound, as scaffolds for the development of novel bioactive compounds. nih.govmdpi.com The general synthetic route to such compounds often involves the condensation of a primary amine with an appropriate aldehyde or ketone, followed by reduction of the resulting imine.
Below is an illustrative table of N-substituted aniline derivatives and their applications, demonstrating the potential roles for compounds like this compound.
| Derivative Class | Synthetic Precursor For | Application Area |
| N-alkylanilines | Herbicides (e.g., S-Metolachlor) | Agrochemicals |
| N-benzylanilines | Antibacterial agents | Pharmaceuticals |
| Substituted Anilines | Quinolines, Quinoxalines | Pharmaceuticals, Dyes |
Investigation of Chemical Transformation Pathways in Environmental Contexts
The environmental fate of aniline and its derivatives is of significant interest due to their widespread use and potential for environmental release. The transformation of these compounds can occur through both biotic and abiotic pathways.
The abiotic degradation of aniline derivatives in the environment is primarily driven by photolysis and, to a lesser extent, hydrolysis. Aniline itself has been shown to degrade in the atmosphere, with an estimated half-life of about 2 hours, primarily through reactions with photochemically produced hydroxyl radicals. The degradation products can include nitrosamines, nitrobenzene, and phenols.
In aquatic environments, photolysis can also be a significant degradation pathway for anilines. The half-life of aniline in estuarine water has been reported to be 27 hours in the light, compared to 173 hours in the dark, indicating the importance of photodegradation. researchgate.net The rate of photolysis can be influenced by various factors, including pH, the presence of sensitizers, and the specific substituents on the aniline ring. For N-alkylanilines, photodegradation can involve the cleavage of the N-alkyl group as well as transformation of the aromatic ring.
Hydrolysis of the ether linkage in the 1-methoxypropan-2-yl group of this compound is expected to be slow under typical environmental pH conditions. However, the amide bond in some aniline derivatives can undergo hydrolysis, although this is generally a slow process in the absence of catalysts. researchgate.net
The degradation of aniline derivatives can lead to the formation of a variety of transformation products. For aniline, oxidation can lead to the formation of azobenzene (B91143) and azoxybenzene. In the case of this compound, abiotic degradation could potentially lead to the formation of 3-ethylaniline (B1664132) through cleavage of the N-alkyl bond. Further degradation of 3-ethylaniline would be expected to follow pathways similar to other substituted anilines.
The environmental fate of these transformation products is also a critical consideration. Some degradation products may be more persistent or toxic than the parent compound. Therefore, a complete understanding of the environmental impact of this compound requires the identification and study of its degradation products.
Exploration of Derivatization for Novel Chemical Functionality or Reactivity Modulation
The secondary amine functionality in this compound provides a reactive site for derivatization, allowing for the introduction of new functional groups and the modulation of the compound's chemical and physical properties. Derivatization is a common strategy in both synthetic chemistry and analytical chemistry.
In analytical contexts, derivatization is often used to enhance the detectability of amines in chromatographic methods. Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are commonly used to introduce chromophores or fluorophores into amine-containing molecules. nih.govchemrxiv.org
From a synthetic perspective, the nitrogen atom of the secondary amine can act as a nucleophile, participating in a variety of chemical reactions. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of additional alkyl groups.
Arylation: Formation of a tri-substituted amine with an additional aryl group.
These derivatization reactions can be used to build more complex molecules with desired properties, such as enhanced biological activity or specific material characteristics.
The following table summarizes common derivatizing agents for secondary amines and their applications.
| Derivatizing Agent | Functional Group Introduced | Primary Application |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Fluorenylmethoxycarbonyl | Analytical Detection (HPLC) |
| Benzoyl Chloride | Benzoyl | Synthesis, Analytical Detection |
| Alkyl Halides | Alkyl | Synthesis |
Green Chemistry Approaches in the Synthesis and Application of Aniline Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of aniline derivative synthesis, this includes the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste. nih.govbeilstein-journals.orgresearchgate.net
Recent research has focused on developing greener synthetic routes to substituted anilines. researchgate.net One approach involves catalyst- and additive-free methods, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org Another green strategy is the use of isatoic anhydride-8-amide as a precursor for a range of substituted anilines and quinazolines, which can be achieved through pH-sensitive cyclization chemistry. nih.govresearchgate.net
For the N-alkylation step in the synthesis of compounds like this compound, green approaches could involve the use of more environmentally benign alkylating agents and solvent-free reaction conditions. The use of solid acid catalysts or enzymatic methods could also offer greener alternatives to traditional synthetic methods.
The application of green chemistry principles not only reduces the environmental footprint of producing these important chemical intermediates but can also lead to more efficient and cost-effective manufacturing processes.
Q & A
Basic: What are the optimal synthetic routes for 3-ethyl-N-(1-methoxypropan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves nucleophilic substitution between 3-ethylaniline and 1-methoxypropan-2-yl chloride under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing transition states .
- Temperature : Room temperature minimizes side reactions (e.g., over-alkylation), but mild heating (40–50°C) may improve yields for sterically hindered substrates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization requires iterative adjustment of molar ratios and reaction monitoring via TLC or HPLC .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations can model:
- Electrophilic centers : Charge distribution maps identify reactive sites on the aromatic ring (e.g., para positions relative to ethyl groups) .
- Transition states : Simulations of SN2 mechanisms reveal steric and electronic barriers, such as hindrance from the methoxypropan-2-yl group .
- Solvent effects : Polarizable continuum models (PCM) predict solvation energies to optimize solvent selection .
Validating computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) resolves discrepancies .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at C3, methoxypropan-2-yl at N). Aromatic protons show characteristic splitting patterns .
- Mass Spectrometry (HRMS) : High-resolution MS distinguishes molecular ions ([M+H]⁺) from fragmentation products, ensuring molecular formula accuracy .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages validate synthetic purity .
- IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) confirm functional groups .
Advanced: What strategies resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?
Answer:
- Dynamic NMR : Detects conformational isomerism (e.g., hindered rotation of the methoxypropan-2-yl group) causing split peaks .
- 2D-COSY/HSQC : Resolves overlapping signals in crowded aromatic regions .
- Isotopic Labeling : ¹⁵N-labeled aniline derivatives simplify assignment of nitrogen-bonded protons .
For ambiguous MS fragments, tandem MS/MS with collision-induced dissociation (CID) maps fragmentation pathways .
Basic: What are the known biological activities of structurally similar N-substituted anilines, and how can these inform target compound studies?
Answer:
Analogues (e.g., chloro- or fluoro-substituted derivatives) exhibit:
- Antimicrobial activity : MIC assays against E. coli and S. aureus suggest structure-activity relationships (SAR) where electron-withdrawing groups enhance potency .
- Herbicidal potential : Inhibition of acetolactate synthase (ALS) in Arabidopsis models correlates with methoxy group positioning .
For 3-ethyl derivatives, prioritize enzyme inhibition assays (e.g., cytochrome P450) to assess metabolic interactions .
Advanced: How do substituent electronic effects influence the metabolic stability of this compound in hepatic models?
Answer:
- Electron-donating groups (e.g., ethyl) : Increase metabolic stability by reducing cytochrome P450 oxidation rates .
- In vitro models : Microsomal incubations (human liver microsomes + NADPH) quantify half-life. LC-MS/MS tracks metabolite formation (e.g., N-dealkylation products) .
- QSAR modeling : Hammett constants (σ) correlate substituent electronic effects with clearance rates. Validate with in vivo pharmacokinetic studies in rodent models .
Basic: What environmental impact assessment methods are recommended for this compound?
Answer:
- Biodegradation assays : OECD 301F (modified Sturm test) measures CO₂ evolution from microbial degradation .
- Photolysis studies : Simulate sunlight exposure (λ > 290 nm) to identify photodegradation products via GC-MS .
- Toxicity screening : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays assess aquatic impact .
Advanced: How can isotopic labeling (e.g., ¹⁴C) track the environmental fate of this compound in soil and water systems?
Answer:
- ¹⁴C Radiolabeling : Synthesize ¹⁴C-labeled compound at the ethyl or methoxy group. Use scintillation counting to quantify mineralization (CO₂ release) and bound residues in soil .
- Metabolite profiling : High-resolution radio-HPLC identifies transformation products (e.g., hydroxylated or cleaved derivatives) .
- Microcosm studies : Simulate real-world conditions (e.g., varying pH, organic matter) to model field persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
